3-(Methylsulfonylamino)benzylamine hydrochloride
説明
Systematic Nomenclature and Chemical Identification
This compound represents a complex organic compound with multiple systematic naming conventions and distinct chemical identifiers that establish its unique position in chemical databases and research literature. The compound's systematic identification encompasses several critical nomenclatural systems and chemical characterization parameters that provide comprehensive understanding of its molecular structure and properties.
The International Union of Pure and Applied Chemistry systematic name for this compound is N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride, which precisely describes the arrangement of functional groups within the molecular structure. Alternative systematic names include N-(3-(Aminomethyl)phenyl)methanesulfonamide hydrochloride and Methanesulfonamide, N-[3-(aminomethyl)phenyl]-, monohydrochloride, reflecting different nomenclatural approaches to describing the same molecular entity. The compound is also referenced as this compound in various chemical databases and commercial catalogs.
The Chemical Abstracts Service registry number for this compound is 238428-26-7, providing a unique identifier that enables consistent referencing across global chemical databases and research publications. The molecular formula is established as C8H13ClN2O2S, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 236.72 grams per mole, which is essential for stoichiometric calculations and analytical procedures.
Structural identification through spectroscopic markers reveals distinct characteristics that enable analytical confirmation of the compound's identity. The Standard International Chemical Identifier string is InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H, providing a standardized method for representing the compound's molecular structure. The corresponding International Chemical Identifier Key is QRQYQHPUXNPLOG-UHFFFAOYSA-N, offering a condensed hash representation of the structural information.
The Simplified Molecular Input Line Entry System representation is CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl, which provides a text-based description of the molecular structure that can be processed by chemical software and databases. This representation clearly shows the methanesulfonamide group attached to the benzene ring and the aminomethyl substitution, along with the hydrochloride salt formation.
Physical appearance characteristics include identification as a white to yellow solid, indicating the compound's typical presentation in crystalline or powder form. The compound demonstrates specific solubility characteristics and storage requirements that are essential for laboratory handling and research applications. Storage recommendations specify maintenance at room temperature away from moisture, ensuring stability and preventing degradation of the active compound.
Historical Development and Discovery Timeline
The historical development of this compound is intrinsically linked to the broader evolution of both sulfonamide antimicrobials and benzylamine pharmaceutical intermediates, representing a convergence of two distinct but complementary areas of medicinal chemistry research. Understanding this compound's place in chemical history requires examination of the parallel development paths of its constituent chemical families and the subsequent recognition of hybrid compounds' potential therapeutic value.
The sulfonamide component of this compound traces its origins to the groundbreaking work conducted in the early twentieth century, when sulfanilamide was first synthesized in 1908 by P. Gelmo and subsequently developed as a chemotherapeutic agent in 1935 by G. Domagk, J. Trefouel, and T. Trefouel. The discovery of sulfanilamide marked a revolutionary moment in antimicrobial therapy, as these researchers initially believed they were working with a complex sulfonamide compound, only to later discover that the metabolite sulfanilamide was the true active substance responsible for the observed therapeutic effects.
The development of sulfonamide drugs represented the first broadly effective antibacterials to be used systemically, fundamentally paving the way for the antibiotic revolution in medicine. The initial sulfonamide, trade-named Prontosil, was identified as a prodrug through extensive experimental work conducted beginning in 1932 in the laboratories of Bayer AG, which was then a component of the German chemical trust IG Farben. The research team, led by physician and researcher Gerhard Domagk and working under the general direction of IG Farben executive Heinrich Hörlein, conducted years of systematic trial-and-error investigations on hundreds of different dyes before identifying the breakthrough compound.
The foundational principle underlying sulfonamide development involved the hypothesis that coal-tar dyes capable of binding preferentially to bacteria and parasites might be utilized to attack harmful organisms within the human body. This innovative approach led to the discovery of a red dye synthesized by Bayer chemist Josef Klarer, which demonstrated remarkable effects in stopping bacterial infections in laboratory mice. The first official communication regarding this breakthrough discovery was not published until 1935, more than two years after the drug was patented by Klarer and his research partner Fritz Mietzsch.
Parallel to sulfonamide development, benzylamine compounds have established their significance through diverse applications in pharmaceutical synthesis and biochemical research. Benzylamine, systematically known as phenylmethylamine, consists of a benzyl group attached to an amine functional group, creating a colorless water-soluble liquid that serves as a common precursor in organic chemistry and pharmaceutical production. The compound was first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction.
The biochemical significance of benzylamine emerged through studies of natural enzymatic processes, particularly the action of N-substituted formamide deformylase enzyme produced by Arthrobacter pascens bacteria. This hydrolase catalyzes the conversion of N-benzylformamide into benzylamine with formate as a byproduct, demonstrating the compound's natural occurrence and biological relevance. Subsequently, benzylamine degradation was found to occur through the action of monoamine oxidase B enzyme, resulting in benzaldehyde formation.
The pharmaceutical applications of benzylamine derivatives gained prominence through their use in manufacturing various therapeutic agents, including alniditan, lacosamide, moxifloxacin, and nebivolol. Commercial motion-sickness agents including cinnarizine and meclizine were identified as benzylamine derivatives, establishing the compound family's therapeutic relevance. The hydrochloride salt of benzylamine gained particular attention when it was used to treat motion sickness on the Mercury-Atlas 6 mission, during which NASA astronaut John Glenn became the first American to orbit the Earth.
The convergence of sulfonamide and benzylamine chemistry that characterizes this compound represents a more recent development in pharmaceutical chemistry, emerging from recognition that hybrid compounds combining elements of both chemical families might offer enhanced therapeutic potential or improved pharmacological properties. This approach reflects the modern pharmaceutical industry's emphasis on rational drug design and structure-activity relationship optimization.
Research into sulfonamide-benzylamine hybrid compounds has been driven by the understanding that sulfonamide groups provide antimicrobial activity through inhibition of bacterial folic acid synthesis, while benzylamine moieties offer diverse pharmacological activities including monoamine oxidase inhibition and various receptor interactions. The combination of these functional groups in a single molecule potentially allows for multi-target therapeutic approaches or enhanced selectivity for specific biological targets.
Position Within Sulfonamide-Benzylamine Chemical Families
This compound occupies a distinctive position within the broader landscape of sulfonamide and benzylamine chemical families, representing an innovative structural approach that combines the characteristic features of both classes to create a compound with unique chemical and potential biological properties. The compound's position within these established chemical families demonstrates the evolution of pharmaceutical chemistry toward hybrid molecules that leverage multiple pharmacophoric elements.
Within the sulfonamide family, this compound exemplifies the methanesulfonamide subclass, which is characterized by the presence of a methylsulfonyl group attached to an amine nitrogen. Methanesulfonamide derivatives have gained significance in medicinal chemistry due to their ability to maintain the antimicrobial properties associated with classical sulfonamides while offering improved pharmacokinetic properties and reduced toxicity profiles compared to earlier sulfonamide compounds. The historical development of sulfonamide drugs led to the creation of many thousands of molecules containing the sulfanilamide structure, with over 5,400 permutations documented by 1945, yielding improved formulations with greater effectiveness and reduced toxicity.
The methanesulfonamide functional group in this compound provides several distinct advantages over traditional sulfonamide structures. Unlike sulfanilamide, which has very low solubility and can crystallize in the kidneys due to its first pKa of around 10, newer analogous compounds like this methanesulfonamide derivative prevent such complications because they typically have lower pKa values around 5-6, making them more likely to remain in soluble form. This improved solubility profile represents a significant advancement in sulfonamide chemistry and demonstrates the compound's position as part of the modern generation of sulfonamide derivatives.
The benzylamine component of this compound places it within a well-established family of pharmaceutical intermediates and active compounds that have demonstrated diverse biological activities. Benzylamine and related benzamidines are recognized as privileged structural elements readily accommodated by the S1 binding hot spot of many trypsin-like S1 proteases, making them valuable scaffolds for the design of highly potent, selective inhibitors of multiple members of this enzyme family. This positioning within the benzylamine family suggests potential applications in protease inhibition and related therapeutic areas.
Research has demonstrated that benzylamines serve as masked sources of ammonia in synthetic chemistry, as the benzyl group can be removed by hydrogenolysis after N-alkylation reactions. This property makes benzylamine derivatives valuable synthetic intermediates in the preparation of various pharmaceutical compounds. The compound's structure incorporates both the benzylamine framework and the methanesulfonamide functionality, creating opportunities for diverse chemical transformations and potential therapeutic applications.
The pharmacological positioning of this compound within the benzylamine family is further supported by research demonstrating that benzylamine acts as a monoamine oxidase inhibitor, including activity against both monoamine oxidase A and monoamine oxidase B. This pharmacological activity, combined with the antimicrobial potential of the sulfonamide component, suggests that the hybrid compound may offer multi-target therapeutic approaches that could be valuable in treating complex medical conditions requiring intervention at multiple biological pathways.
The structural design of this compound reflects modern pharmaceutical chemistry's emphasis on rational drug design and structure-activity relationship optimization. The meta-substitution pattern of the methylsulfonamide group on the benzylamine scaffold represents a specific geometric arrangement that may influence the compound's binding affinity and selectivity for biological targets. This positioning distinguishes it from other possible isomers and demonstrates the precision required in modern pharmaceutical compound design.
Within the broader context of sulfonamide-containing pharmaceuticals currently in clinical use, including applications for acne treatment and urinary tract infections, this compound represents part of the renewed interest in sulfonamide chemistry for treating infections caused by bacteria resistant to other antibiotics. The combination with benzylamine functionality potentially expands the therapeutic scope beyond traditional antimicrobial applications to include areas where benzylamine derivatives have shown efficacy.
The compound's position as a hydrochloride salt further demonstrates its pharmaceutical optimization, as salt formation is a common strategy for improving the stability, solubility, and bioavailability of pharmaceutical compounds. The hydrochloride salt formation enables better handling characteristics and enhanced dissolution properties compared to the free base form, positioning the compound favorably for potential pharmaceutical applications and research investigations.
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYQHPUXNPLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589646 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-26-7 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride typically involves the reaction of 3-(aminomethyl)phenylmethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to maintain consistent quality .
化学反応の分析
Types of Reactions
3-(Methylsulfonylamino)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
Scientific Research Applications
3-(Methylsulfonylamino)benzylamine hydrochloride serves as a versatile reagent in several scientific domains:
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its sulfonamide group enhances its reactivity, making it a valuable building block in organic chemistry.
Biological Studies
The compound has been investigated for its interactions with various biological systems:
- Enzyme Interactions : It acts as a substrate for specific enzymes, facilitating biochemical transformations essential for metabolic pathways.
- Protein Modifications : The compound is employed in studies examining protein interactions and modifications, particularly those involving sulfonamide groups.
Medicinal Chemistry
Research has highlighted potential therapeutic properties of this compound:
- Antihypertensive Effects : Certain derivatives have demonstrated efficacy in lowering blood pressure in animal models by inhibiting catecholamine synthesis.
- Neurological Applications : The compound has been explored for its ability to modulate cognitive functions, suggesting potential applications in treating disorders like schizophrenia and depression.
- Anticancer Properties : Preliminary studies indicate that derivatives may exhibit cytotoxic effects against various cancer cell lines, highlighting their potential in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antihypertensive | Efficacy in reducing blood pressure through inhibition of catecholamine synthesis | |
| Neurological | Modulation of cognitive functions; potential treatment for schizophrenia and depression | |
| Anticancer | Cytotoxic effects against various cancer cell lines | |
| Enzyme Interaction | Acts as a substrate for specific enzymes |
Case Studies and Research Findings
Several studies provide insights into the applications and efficacy of this compound:
- Histamine-3 Receptor Modulation : Research indicates that the compound can influence histamine receptor activity, which may affect cognitive functions and neurological health.
- Cardiovascular Research : In vivo studies have shown that certain derivatives significantly reduce blood pressure, suggesting a mechanism involving the inhibition of phenylethanolamine N-methyltransferase (PNMT).
- Cytotoxicity Against Cancer Cells : Various derivatives have been tested against different cancer cell lines, revealing potential anticancer properties that warrant further investigation.
作用機序
The mechanism of action of 3-(Methylsulfonylamino)benzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to various biochemical transformations. The compound’s sulfonamide group plays a crucial role in its binding affinity and reactivity with biological molecules .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Positional Isomers
4-(Methylsulfonylamino)benzylamine Hydrochloride (CAS 128263-66-1)
- Molecular Formula : C₈H₁₃ClN₂O₂S (identical to the target compound).
- Key Difference: The methylsulfonylamino group is at the para position.
- Implications: The para substitution may enhance steric accessibility for enzyme binding compared to the meta isomer.
4-(Methylsulphonyl)benzylamine Hydrochloride (CAS 98593-51-2)
- Molecular Formula: C₈H₁₂ClNO₂S.
- Key Difference: Lacks the amino (-NH-) linker in the substituent (methylsulfonyl directly attached).
- Implications :
Functional Group Variants
3-Methylsulfonylaniline Hydrochloride (CAS 80213-28-1)
- Molecular Formula: C₇H₁₀ClNO₂S.
- Key Difference : Aniline core (lacks the benzylamine -CH₂NH₂ group).
- Implications :
3-(4-Methoxyphenoxy)benzylamine Hydrochloride (CAS 154108-33-5)
Pharmacologically Active Analogs
Butenafine Hydrochloride (CAS 101827-46-7)
- Molecular Formula : C₂₃H₂₇N·HCl.
- Key Feature : Allylamine antifungal with a bulky tert-butyl-naphthalene substituent.
- Implications :
Tabulated Comparison of Key Compounds
生物活性
3-(Methylsulfonylamino)benzylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group attached to a benzylamine moiety. This specific arrangement contributes to its unique chemical reactivity and biological interactions.
- Molecular Formula : CHClNOS
- Molecular Weight : 238.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interactions : The compound acts as a substrate for specific enzymes, facilitating biochemical transformations. Its sulfonamide group enhances binding affinity to target proteins.
- Receptor Modulation : It has been studied for its effects on histamine-3 receptors, which play a role in cognitive processes and various neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antihypertensive Effects : Certain derivatives have shown efficacy in lowering blood pressure in animal models, indicating potential cardiovascular benefits.
- Neurological Applications : The compound has been explored for its ability to modulate cognitive functions, making it a candidate for treating disorders such as schizophrenia and depression .
- Anticancer Properties : Research suggests that derivatives may exhibit cytotoxic effects against various cancer cell lines, highlighting their potential in oncology .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Histamine-3 Receptor Modulation :
-
Cardiovascular Research :
- In vivo studies indicated that certain methanesulfonamide derivatives could significantly reduce blood pressure, suggesting a mechanism involving the inhibition of catecholamine synthesis through the inhibition of phenylethanolamine N-methyltransferase (PNMT).
- Cytotoxicity Against Cancer Cells :
Q & A
Q. What are the recommended synthetic routes for 3-(Methylsulfonylamino)benzylamine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a benzylamine precursor. For example, reacting 3-aminobenzylamine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-reaction, the product is precipitated as a hydrochloride salt using HCl. Purity optimization includes:
- Chromatographic purification : Silica gel column chromatography with eluents like dichloromethane/methanol mixtures (gradient elution).
- Recrystallization : Using ethanol/water or acetonitrile to isolate high-purity crystals.
- Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (DMSO-d₆, δ 2.8–3.2 ppm for methylsulfonyl protons) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, methylsulfonyl group at δ 3.0–3.2 ppm).
- FT-IR : Confirm sulfonamide N–S=O₂ stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ calculated for C₈H₁₁ClN₂O₂S: 234.03).
- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous acidic solutions. For experimental use:
- Aqueous solubility : Dissolve in 0.1 M HCl (5–10 mg/mL at 25°C).
- DMSO stock solutions : Prepare 50 mM stocks for biological assays; filter-sterilize (0.22 µm membrane).
- Precipitation control : Avoid prolonged storage in basic buffers (pH >7) to prevent free base formation .
Advanced Research Questions
Q. How does the methylsulfonylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The methylsulfonylamino group acts as a strong electron-withdrawing substituent, activating the benzene ring for electrophilic aromatic substitution. In nucleophilic reactions (e.g., Suzuki coupling):
- Ortho/para-directing effects : Modify reaction conditions (e.g., Pd catalysts, ligands) to target specific positions.
- Competitive sulfonamide reactivity : Protect the amine group using Boc anhydride before coupling to avoid side reactions.
- Kinetic studies : Monitor reaction progress via LC-MS to optimize yields (e.g., 70–85% for cross-coupling reactions) .
Q. What strategies are effective for improving the compound’s stability in long-term storage?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-protected containers under inert gas (argon).
- Lyophilization : Convert to a lyophilized powder to minimize hydrolysis (stable for >24 months).
- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC to detect impurities (e.g., free benzylamine or sulfonic acid byproducts) .
Q. How can this compound be utilized in the design of enzyme inhibitors?
Methodological Answer: The compound serves as a building block for inhibitors targeting enzymes like BACE-1 (β-secretase) or squalene epoxidase:
- Macrocyclic inhibitors : Couple with carboxylic acid derivatives via peptide bonds (e.g., EDC/HOBt activation) to form rigid macrocycles (e.g., compound 24 in ).
- Structure-activity relationship (SAR) : Modify the benzylamine core with halogens or heterocycles to enhance binding affinity. For example, fluorination at the 4-position increases hydrophobic interactions with enzyme pockets .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to account for polymorphism.
- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., hydrogen bonding between sulfonamide and HCl).
- Interlaboratory validation : Cross-reference data with independent studies (e.g., USP standards in ) to identify methodological biases .
Q. How do structural modifications to the benzylamine core affect biological activity in antifungal or antiviral assays?
Methodological Answer:
- Substituent screening : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance membrane penetration (see for analogs with 92% antifungal efficacy).
- In vitro testing : Evaluate minimum inhibitory concentrations (MIC) against Candida albicans (RPMI-1640 media, 48-hour incubation).
- Mechanistic studies : Use radiolabeled squalene ([³H]-squalene) to confirm inhibition of sterol biosynthesis in fungal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
